![molecular formula C8H11N5O2 B1580953 2-[(6-アミノプリン-9-イル)メトキシ]エタノール CAS No. 31383-66-1](/img/structure/B1580953.png)
2-[(6-アミノプリン-9-イル)メトキシ]エタノール
概要
説明
. This compound is characterized by the presence of an ethanol group attached to a purine ring, specifically an adenine derivative.
科学的研究の応用
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .
Mode of Action
2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .
Pharmacokinetics
The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .
Result of Action
The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .
Action Environment
The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- typically involves the reaction of adenine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities to Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-.
Adenosine: A naturally occurring nucleoside with a similar purine base.
Uniqueness
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is unique due to its specific ethanol group attachment, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications .
特性
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRNIBZTBBIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185309 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31383-66-1 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
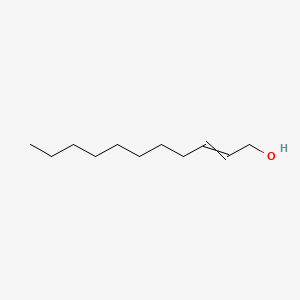
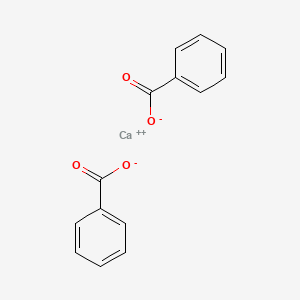
![7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1580873.png)
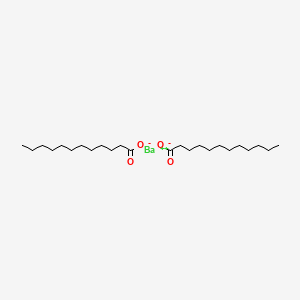
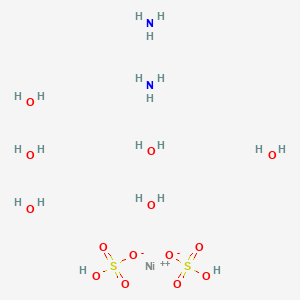

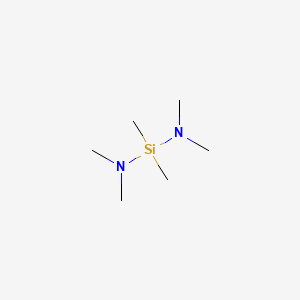

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

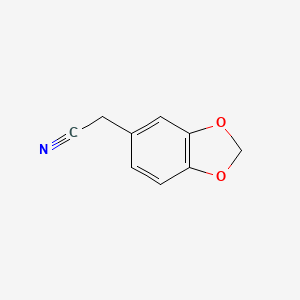
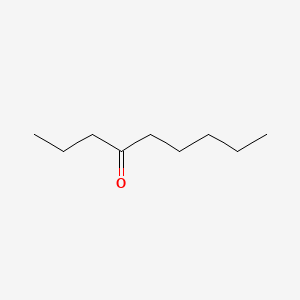
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)

